molecular formula C11H8F3N3O2 B042143 4-甲基-1-(3-硝基-5-(三氟甲基)苯基)-1H-咪唑 CAS No. 916975-92-3

4-甲基-1-(3-硝基-5-(三氟甲基)苯基)-1H-咪唑

货号 B042143
CAS 编号: 916975-92-3
分子量: 271.19 g/mol
InChI 键: JMLCVCGQBRZYOZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is a compound that belongs to the imidazole class. It is characterized by its diverse chemical reactions and properties, which make it relevant in various chemical synthesis and research applications.

Synthesis Analysis

The synthesis of imidazole derivatives, such as 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, often involves multi-step chemical processes. One example is the one-pot synthesis of trisubstituted imidazoles through [2 + 2 + 1] cycloannulation, involving the reaction of 1,3-diketones, methylamines, and sodium nitrite, leading to the formation of highly functionalized imidazole derivatives under mild conditions (Yugandar et al., 2016).

科学研究应用

  1. 含组氨酸肽激素的三氟甲基类似物的合成:该化合物用于合成含组氨酸肽激素的三氟甲基类似物和非常活泼的二氟二氮杂富瓦烯 (Cohen、Cohen和Kimoto,1982).

  2. 酪氨酸磷酸化酶的抑制:它作为酪氨酸磷酸化酶的一种有效且选择性的抑制剂 (Gao、Ye、Twamley和Shreeve,2006).

  3. H3受体组胺拮抗剂:该化合物是一种有效的H3受体组胺拮抗剂,显示出药物开发的潜力 (Ganellin等人,1996).

  4. 醛脱氢酶的抑制:作为4-硝基咪唑衍生物,它对醛脱氢酶(一种参与酒精代谢的酶)引起强烈且持久的抑制作用 (Klink、Pachler和Gottschlich,1985).

  5. 非洲锥虫病的治疗:包括该化合物在内的1-芳基-4-硝基-1H-咪唑在急性慢性非洲锥虫病的小鼠模型中具有治愈作用 (Trunz等人,2011).

  6. 抗菌和抗真菌应用:各种研究表明,该化合物的衍生物表现出抗菌和抗真菌活性,使其成为抗菌药物的潜在候选者 (Letafat等人,2008); (Günay等人,1999).

  7. 抗癌活性:一些衍生物已显示出作为抗癌剂的潜力,特别是针对某些癌细胞系 (Al-Soud等人,2021).

未来方向

It is expected that many novel applications of TFMP will be discovered in the future .

属性

IUPAC Name

4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-7-5-16(6-15-7)9-2-8(11(12,13)14)3-10(4-9)17(18)19/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLCVCGQBRZYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589949
Record name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

CAS RN

916975-92-3
Record name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916975-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916975923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.210.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR76KC6BSK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 1-bromo-3-nitro-5-trifluoromethyl-benzene (4.05 g, 15 mmol), 4-methyl-1H-imidazole (2.01 g, 24 mmol, 98%), and potassium carbonate (3.73 g, 27 mmol) in N,N-dimethylformamide (10 mL) are added ethylenediamine (0.141 mL, 2.1 mmol) and copper(I) iodide (0.204 g, 1.05 mmol). The vigorously stirred mixture is heated to 110° C. for 23 hours. After that, most of the 1-bromo-3-nitro-5-trifluoromethyl-benzene is converted, and the suspension is allowed to cool down to room temperature. The mixture is diluted with tert-butyl methyl ether (30 mL) and 5% aqueous NaCl solution (30 mL) and isopropyl acetate (15 mL) are added. The aqueous layer is separated and extracted with a mixture of tert-butyl methyl ether (10 mL) and isopropyl acetate (5 mL). The organic layers are combined and filtered. The filtrate is washed with water (10 mL), treated for 5 minutes with ethylenediamine (0.303 mL), washed with water (10 mL), 5% aqueous sodium metabisulfite solution (10 mL) and water (10 mL) before it is treated with activated carbon (1.2 g) at room temperature for 1 hour. The suspension is filtered using filter aid, and the filtrate is evaporated to dryness under reduced pressure to give a clear, red-brown oil which solidifies upon standing at room temperature. The obtained solid is purified by column chromatography on silica gel eluting with a 4:5 mixture of ethyl acetate and hexane (in the presence of 0.5 volume % of triethylamine) to afford mainly 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole as a pale yellow solid. Yield: 21.1% (HPLC purity: 96.7 area %) Melting point: 118-119° C.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.141 mL
Type
reactant
Reaction Step Two
Quantity
0.204 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 4-methyl-1H-imidazole (1.178 g, 14.35 mmol) in DMF (15 mL) was added to a solution of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (2 g, 9.56 mmol) in DMF (15 mL). Cs2CO3 (6.23 g, 19.13 mmol) was added and the mixture was stirred at 80° C. for 8 h. The mixture was cooled to rt and then the solution was concentrated and distributed between EA and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The crude material was purified by silica column chromatography (PE/EA=5:1). All fractions found to contain product by TLC (PE/EA=1:1, Rf=0.5) were combined and concentrated to yield a light yellow solid of 4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole (800 mg, 2.95 mmol, 30.8% yield): 1H NMR (400 MHz, CD3OD) δ 8.61-8.78 (m, 1H), 8.44-8.51 (m, 1H), 8.31-8.39 (m, 2H), 7.55 (s, 1H), 2.27 (s, 3H); ES-LCMS m/z 272.0 (M+H).
Quantity
1.178 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
6.23 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Reactant of Route 4
Reactant of Route 4
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Reactant of Route 6
Reactant of Route 6
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Citations

For This Compound
2
Citations
Z Yang, Y Ai, S Wan, Z Yang, H Li, Z Li, C Huang… - Bioorganic & Medicinal …, 2022 - Elsevier
C-Abl is involved in various biological processes and plays an important role in neurodegenerative diseases, especially Parkinson's disease (PD). Previous studies have found that …
Number of citations: 1 www.sciencedirect.com
S Shukla, A Kouanda, L Silverton, TT Talele… - pstorage-acs-6854636.s3 …
Samples were analyzed for purity on an Agilent 1200 series LC/MS using a Zorbax Eclipse XBD-C8 reverse phase (5 micron, 4.6 x 150mm) column and a 1.1 mL/min flow rate. A …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。